![molecular formula C14H18O4 B14516845 bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate CAS No. 62837-50-7](/img/structure/B14516845.png)
bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[211]hexane-5-carbonyl bicyclo[211]hexane-5-carboperoxoate is a compound that belongs to the class of bicyclic hydrocarbons These structures are characterized by their rigid and strained frameworks, which make them valuable in various chemical and biological applications The unique geometry of bicyclo[21
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane derivatives often involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemical conditions . This approach allows for the formation of the bicyclic framework with high efficiency. Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction is notable for its wide functional group tolerance and ability to construct complex bicyclic structures.
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexane derivatives may involve scalable synthetic routes such as the use of photochemistry or Lewis acid catalysis. These methods can be optimized for large-scale production by adjusting reaction conditions, such as temperature, light source, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The strained bicyclic framework allows for nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted bicyclo[2.1.1]hexane compounds. These products can be further functionalized for use in different applications.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound is used in the development of new materials with enhanced mechanical properties and stability.
Wirkmechanismus
The mechanism by which bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate exerts its effects involves its interaction with molecular targets through its rigid and strained framework. This unique geometry allows for specific binding interactions with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic hydrocarbon with different ring strain and reactivity.
Bicyclo[3.1.1]heptane: Similar in structure but with a larger ring system, leading to different chemical properties.
Uniqueness
Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate is unique due to its specific ring strain and ability to undergo diverse chemical reactions. Its rigid framework and potential for functionalization make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62837-50-7 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate |
InChI |
InChI=1S/C14H18O4/c15-13(11-7-1-2-8(11)5-7)17-18-14(16)12-9-3-4-10(12)6-9/h7-12H,1-6H2 |
InChI-Schlüssel |
KVZGVEYQSUTYRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C2C(=O)OOC(=O)C3C4CCC3C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
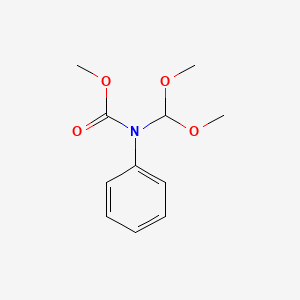
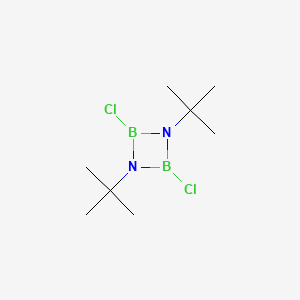

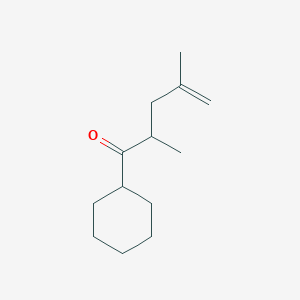
![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)
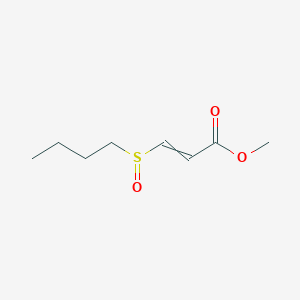

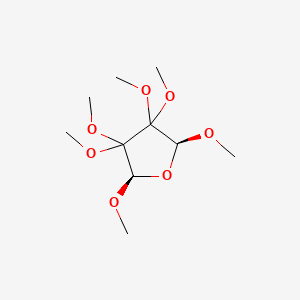
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

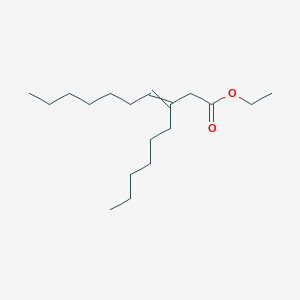

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
